4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid
Overview
Description
4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid, also known as 4-hydroxy-3-methyl-2-butenoyl-5-methyl-2-butenyl benzoic acid (HMBA), is a naturally occurring organic compound that is found in many plants and fungi. HMBA is a small molecule with a molecular weight of 268.36 g/mol and a melting point of 98-99°C. It is a lipophilic compound that is soluble in organic solvents and has a pKa of 6.2.
Scientific Research Applications
This compound, along with other related derivatives, was isolated from the fungus Curvularia fallax. These compounds were studied for their biosynthetic pathways and biotransformation capabilities (Abraham & Arfmann, 1990).
It was identified as one of the new prenylated benzoic acid derivatives isolated from Piper aduncum leaves, displaying significant antibacterial activities and molluscicidal properties (Orjala et al., 1993).
In a study on Piper hispidum, similar 4-hydroxy-benzoic acid derivatives were isolated and examined for their cytotoxicity, revealing moderate activity for some derivatives (Friedrich et al., 2005).
The compound showed antioxidant activity in a study focusing on phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus (Xu et al., 2017).
A synthetic version of this compound was found to inhibit cell-cycle progression in HeLa cells, comparable to the natural fungal metabolite (Kim & Kwon, 2007).
It was also identified in Piper dennisii and evaluated for its antileishmanial potential, showing effectiveness against Leishmania amazonensis (Cabanillas et al., 2012).
This compound was among the benzoic acid derivatives analyzed from Piper species for their antiparasitic activity, showing significant effects against Trypanosoma cruzi and Leishmania spp. (Flores et al., 2008).
properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-enyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10(2)5-6-12-8-13(17(20)21)9-14(16(12)19)15(18)7-11(3)4/h5,7-9,19H,6H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQCEQPYILVFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C(=O)O)C(=O)C=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658017 | |
Record name | 4-Hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid | |
CAS RN |
155051-85-7 | |
Record name | 4-Hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70658017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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